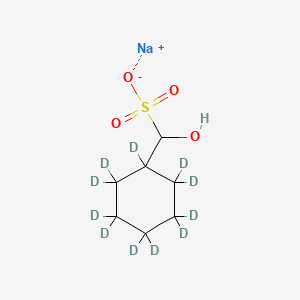
Sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate: is a complex organic compound characterized by the presence of a cyclohexyl ring with multiple deuterium atoms and a methanesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate typically involves the deuteration of cyclohexanol followed by sulfonation. The process can be summarized as follows:
Deuteration of Cyclohexanol: Cyclohexanol is subjected to a deuterium exchange reaction using deuterium oxide (D₂O) in the presence of a suitable catalyst to replace hydrogen atoms with deuterium.
Sulfonation: The deuterated cyclohexanol is then reacted with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base such as sodium hydroxide (NaOH) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient deuteration and sulfonation processes. The use of high-purity deuterium oxide and methanesulfonyl chloride is crucial to achieve the desired isotopic purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonate group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of cyclohexyl halides or ethers.
科学的研究の応用
Sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular dynamics.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated solvents and reagents for specialized chemical processes.
作用機序
The mechanism of action of Sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the rate of chemical reactions and the stability of intermediates, providing insights into reaction pathways and mechanisms. The compound can also serve as a probe to study hydrogen-deuterium exchange processes in various systems.
類似化合物との比較
Similar Compounds
Cyclohexylmethanesulfonate: Lacks deuterium atoms, making it less useful for isotopic studies.
Deuterated Cyclohexanol: Does not contain the methanesulfonate group, limiting its reactivity and applications.
Methanesulfonic Acid Sodium Salt: Lacks the cyclohexyl ring, reducing its structural complexity.
Uniqueness
Sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate is unique due to its combination of a deuterated cyclohexyl ring and a methanesulfonate group. This dual functionality allows it to be used in a wide range of applications, from isotopic labeling to chemical synthesis.
特性
分子式 |
C7H13NaO4S |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
sodium;hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonate |
InChI |
InChI=1S/C7H14O4S.Na/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h6-8H,1-5H2,(H,9,10,11);/q;+1/p-1/i1D2,2D2,3D2,4D2,5D2,6D; |
InChIキー |
PIWKHXNJWLQCPG-YSKAWFRQSA-M |
異性体SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(O)S(=O)(=O)[O-])([2H])[2H])([2H])[2H])[2H].[Na+] |
正規SMILES |
C1CCC(CC1)C(O)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
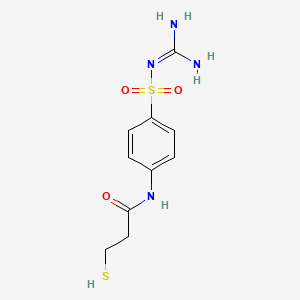
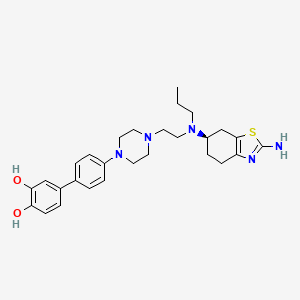
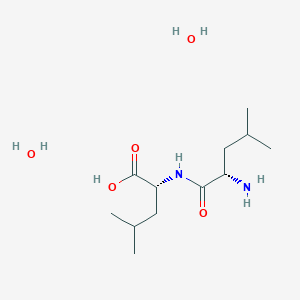
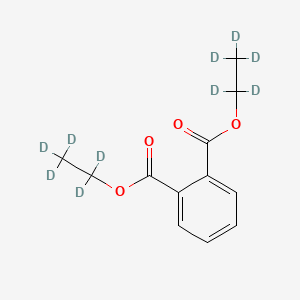
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)
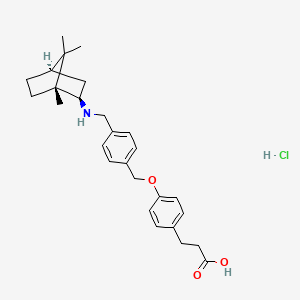
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
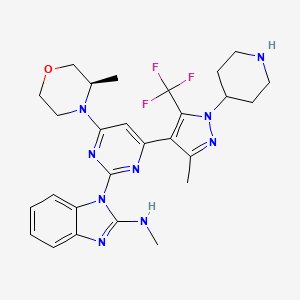
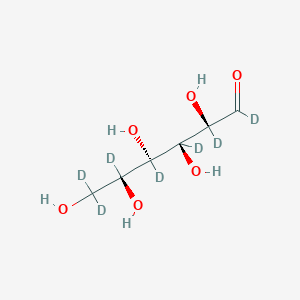
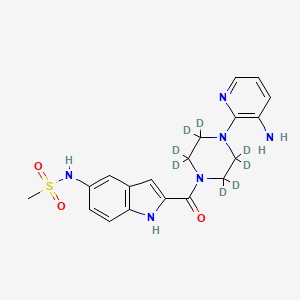
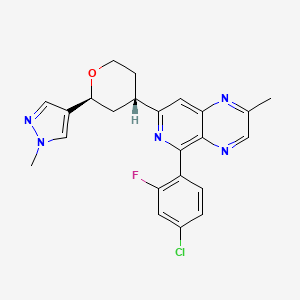
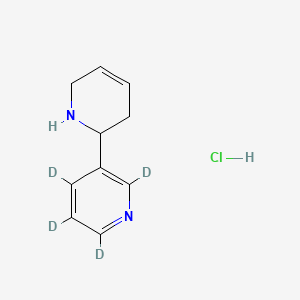
![(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)
